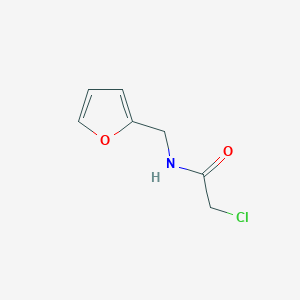

2-chloro-N-(2-furylmethyl)acetamide

Overview

Description

2-Chloro-N-(2-furylmethyl)acetamide is a chloroacetamide derivative characterized by a furan-containing substituent on the nitrogen atom of the acetamide backbone. Chloroacetamides are versatile intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to the reactivity of the chloroacetyl group and the diversity of substituents that can modulate biological activity .

Preparation Methods

General Synthetic Strategy

The common synthetic approach to 2-chloro-N-(2-furylmethyl)acetamide involves the acylation of 2-furylmethylamine (or its derivatives) with chloroacetyl chloride. This reaction forms the amide bond while introducing the chloroacetyl group, which is key to the compound's reactivity.

Preparation Methods

Acylation of 2-Furylmethylamine with Chloroacetyl Chloride

Reaction Scheme :

2-furylmethylamine + chloroacetyl chloride → this compound-

- Solvent: Typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF).

- Base: Triethylamine or sodium acetate is used to neutralize the generated hydrochloric acid.

- Temperature: Reaction is generally performed at 0 °C to room temperature to control reactivity and avoid side reactions.

- Time: Reaction time ranges from 1 to 3 hours depending on scale and conditions.

Mechanism :

The nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and proton transfer yields the amide product.Yields :

Reported yields for similar 2-chloro-N-substituted acetamides range from 62% to 81% after purification by recrystallization or chromatography.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The acylation of amines with chloroacetyl chloride is a well-established method for preparing 2-chloro-N-substituted acetamides, including this compound.

The presence of the furan ring requires careful temperature control to prevent ring degradation or polymerization.

Use of triethylamine or sodium acetate as a base is critical to neutralize hydrochloric acid formed during the reaction, preventing unwanted side reactions and ensuring higher yields.

Purification typically involves recrystallization from ethanol or ethyl acetate, yielding crystalline products suitable for further characterization.

Advanced catalytic methods involving palladium complexes have shown improved yields and selectivity in related compounds and could be explored for this compound to optimize synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form amides or amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include furanones and other oxygenated compounds.

Reduction: Products include amides and amines.

Scientific Research Applications

Synthesis and Production

The synthesis of 2-chloro-N-(2-furylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2-furylmethylamine under controlled conditions. The process can be optimized to achieve high yields and purity through methods such as:

- Nucleophilic Substitution Reactions : Utilizing bases like sodium hydroxide to facilitate the reaction.

- Purification Techniques : Employing recrystallization or chromatography to isolate the desired product from impurities.

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it versatile in generating new compounds.

Biology

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown significant inhibition of bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : It has demonstrated effectiveness against Candida albicans, suggesting potential therapeutic applications in treating fungal infections.

Medicine

The compound is being explored for its potential use in drug development. Its mechanism of action involves interaction with specific molecular targets, which may lead to the design of novel therapeutic agents targeting various diseases.

Antimicrobial Studies

A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in vitro against common pathogens. The results indicated a promising application in developing new antibiotics.

Antifungal Activity

Research highlighted its antifungal properties against Candida albicans, suggesting potential use in treating fungal infections. The mechanism was attributed to disruption of fungal cell membrane integrity.

Enzyme Interaction Studies

Investigations into the compound's interaction with specific enzymes indicated that it could act as an inhibitor for certain key metabolic enzymes, which may have implications for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The furan ring can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chloroacetamide derivatives differ primarily in their N-substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

*Inferred formula based on structural analogs.

Physicochemical Properties

- Lipophilicity : Substituents like the 2-furylmethyl group may enhance solubility in polar solvents compared to aryl groups (e.g., 2-methoxyphenyl in ). Herbicides such as acetochlor exhibit higher hydrophobicity (logP ~4.2) due to bulky alkyl/aryl groups .

- Thermal Stability : Compounds with sulfonamide groups (e.g., 2-chloro-N-(4-sulfamoyl-phenyl)-acetamide ) show elevated melting points (~217°C), whereas those with flexible aliphatic chains (e.g., 2-chloro-N-(4-ethylcyclohexyl)acetamide ) have lower thermal stability .

Key Research Findings

Herbicide Metabolism : Chloroacetamide herbicides like acetochlor are metabolized in human liver microsomes via glutathione conjugation, a pathway less relevant to furan-containing derivatives .

Anticancer SAR : Thiadiazolyl acetamides with electron-withdrawing groups (e.g., fluorine in 7d ) show enhanced cytotoxicity, suggesting substituent optimization for the furylmethyl analog .

Reactivity : The chloroacetyl group undergoes nucleophilic substitution or cyclization, enabling diverse heterocycle formation (e.g., imidazolidines, piperazines) .

Biological Activity

2-Chloro-N-(2-furylmethyl)acetamide is an organic compound classified under the chloroacetamide family, recognized for its diverse biological activities, particularly in herbicidal applications. Its molecular formula is C₇H₈ClNO₂, with a molecular weight of 173.6 g/mol. This compound features a chloroacetamide functional group linked to a furylmethyl moiety, which contributes to its reactivity and potential interactions with various biological targets.

Herbicidal Properties

The primary biological activity of this compound has been studied in the context of its herbicidal properties. Compounds in the chloroacetamide class are known to function as pre-emergence herbicides, effectively controlling seedling grass in crops such as corn and soybeans. Its mechanism of action likely involves interference with metabolic pathways in target organisms, leading to growth inhibition and eventual plant death.

Toxicity Profile

While exhibiting herbicidal activity, this compound also poses acute toxicity risks upon ingestion. It can cause skin irritation, highlighting the need for careful handling during agricultural applications. Understanding its toxicity profile is crucial for ensuring safe use in agricultural practices and mitigating potential environmental impacts.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets due to its reactive functional groups. The specific binding mechanisms and effects on metabolic pathways require further investigation to elucidate its full biological profile. The compound's structural features suggest it could potentially influence multiple biochemical pathways, making it a candidate for further pharmacological studies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| This compound | Chloro and furan ring | Herbicidal properties |

| N-(Furfuryl)chloroacetamide | Furan ring without chlorine | Less toxic than its chloro derivative |

| 2-Chloro-N-methylacetamide | Methyl instead of furyl | Potentially different biological activity |

| N-(Chloroacetyl)furfurylamine | Amine functional group | Different reactivity profile |

This table illustrates how this compound stands out due to its unique combination of functional groups, leading to distinct chemical behaviors and applications in agriculture and potentially other fields.

Study on Herbicidal Efficacy

In a study assessing the herbicidal efficacy of various chloroacetamides, including this compound, researchers found significant activity against common weed species. The compound demonstrated effective pre-emergence control when applied at recommended field rates, contributing to improved crop yields in treated areas. The study highlighted the importance of optimizing application rates and timing for maximizing herbicidal effectiveness while minimizing environmental impact .

Toxicological Assessment

A toxicological assessment conducted on this compound revealed acute toxicity levels that necessitate precautionary measures during handling and application. The study noted that exposure could lead to adverse effects on human health and non-target organisms if not managed properly. This underscores the need for regulatory guidelines governing its use in agricultural settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-furylmethyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves a two-step process: (1) preparation of chloroacetyl chloride derivatives and (2) coupling with 2-furylmethylamine. Key methodologies include:

- Acylation : Reacting chloroacetyl chloride with 2-furylmethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere .

- Base Selection : Use of K₂CO₃ or NaHCO₃ to neutralize HCl byproducts, with yields optimized at 60–80°C .

- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates (>95%) .

Table 1: Comparative Synthesis Conditions

| Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | KI | 80 | 72 | |

| Acetonitrile | K₂CO₃ | 60 | 68 | |

| THF | NaHCO₃ | 70 | 65 |

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and acetamide carbonyl (δ 165–170 ppm) .

- FTIR : Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~680 cm⁻¹ (C-Cl) .

- XRD : Resolves hydrogen bonding patterns (e.g., N-H···O interactions), critical for understanding crystal packing .

Advanced Research Questions

Q. How does the 2-furylmethyl substituent affect the compound’s bioactivity compared to aryl or alkyl analogs?

The furyl group enhances π-π stacking with biological targets (e.g., microbial enzymes) but reduces lipophilicity compared to chlorophenyl derivatives. Key findings:

- Antimicrobial Activity : Furyl derivatives show moderate activity against Klebsiella pneumoniae (MIC = 32 µg/mL) but lower potency than dichlorophenyl analogs (MIC = 8 µg/mL) .

- Solubility : Increased polarity from the furan ring improves aqueous solubility (LogP ~1.8) versus alkyl analogs (LogP ~2.5) .

Table 2: Substituent Effects on Bioactivity

| Substituent | Antimicrobial MIC (µg/mL) | LogP | Reference |

|---|---|---|---|

| 2-Furylmethyl | 32 | 1.8 | |

| 2,4-Dichlorophenyl | 8 | 2.9 | |

| 4-Ethylcyclohexyl | 64 | 2.5 |

Q. What computational strategies predict the biological targets and binding modes of this compound?

- Molecular Docking : Targets include bacterial enoyl-ACP reductase (FabI) and fungal CYP51. Docking scores (AutoDock Vina) suggest stronger affinity for FabI (ΔG = -8.2 kcal/mol) .

- MD Simulations : Reveal stable interactions between the furan ring and FabI’s hydrophobic pocket over 100 ns trajectories .

- ADMET Prediction : Moderate blood-brain barrier permeability (BBB score = 0.45) and low hepatotoxicity risk .

Q. How do synergistic studies with antibiotics enhance the efficacy of this compound against resistant strains?

- Combination Therapy : Sub-inhibitory concentrations (¼ MIC) of the compound reduce ciprofloxacin’s MIC against E. coli from 128 µg/mL to 16 µg/mL via efflux pump inhibition .

- Mechanistic Insight : The chloroacetamide moiety disrupts membrane integrity, enhancing antibiotic uptake (validated via SYTOX Green assays) .

Methodological Note : Use checkerboard assays (FIC index ≤0.5 indicates synergy) and time-kill curves to validate interactions .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

- Strain Variability : P. aeruginosa ATCC 27853 vs. clinical isolates may show 4–8-fold MIC differences .

- Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields ±20% variability .

- Solution Stability : Degradation in DMSO >7 days alters efficacy; use fresh stocks .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Racemization Risk : The 2-furylmethyl group’s stereochemical stability requires low-temperature acylation (<50°C) .

- Flow Chemistry : Microreactors improve mixing and thermal control, achieving 90% yield at 10 g scale .

Q. How do structural modifications (e.g., nitro or hydroxy groups) influence the compound’s reactivity and toxicity profile?

- Nitro Derivatives : Enhance antibacterial activity (MIC = 4 µg/mL) but increase cytotoxicity (IC₅₀ = 12 µM) .

- Hydroxy Analogs : Improve solubility (LogP = 1.2) but reduce metabolic stability (t₁/₂ = 1.2 h in liver microsomes) .

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352186 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40914-13-4 | |

| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.